molecular formula C8H7ClN2O3 B14826200 2-Chloro-4-cyclopropoxy-6-nitropyridine

2-Chloro-4-cyclopropoxy-6-nitropyridine

Cat. No.: B14826200
M. Wt: 214.60 g/mol
InChI Key: VQPJOJZAXUYYAW-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-6-nitropyridine is a substituted pyridine derivative featuring a chloro group at position 2, a cyclopropoxy group at position 4, and a nitro group at position 6. The nitro group acts as a strong electron-withdrawing substituent, influencing the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The cyclopropoxy moiety introduces steric and electronic effects due to the strained cyclopropane ring, which may enhance metabolic stability in bioactive molecules .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-6-nitropyridine

InChI

InChI=1S/C8H7ClN2O3/c9-7-3-6(14-5-1-2-5)4-8(10-7)11(12)13/h3-5H,1-2H2

InChI Key

VQPJOJZAXUYYAW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-6-nitropyridine typically involves the nitration of 2-chloro-4-cyclopropoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position . The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The starting materials are often sourced in bulk, and the reaction is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 2-amino-4-cyclopropoxy-6-nitropyridine or 2-thio-4-cyclopropoxy-6-nitropyridine.

    Reduction: Formation of 2-chloro-4-cyclopropoxy-6-aminopyridine.

    Oxidation: Formation of 2-chloro-4-cyclopropoxy-6-pyridinecarboxaldehyde.

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and cyclopropoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name Heterocycle Substituents (Positions) Key Applications/Properties Synthesis Method
This compound Pyridine Cl (2), cyclopropoxy (4), NO₂ (6) Agrochemical intermediates, ligands Nucleophilic substitution under basic conditions
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine Pyrimidine Cl (2), 3-nitrophenoxy (4), thiophen-2-yl (6) Organic electronics, catalysis Multi-step coupling via Ullmann reaction
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (2), methyl (6), COOH (4) Pharmaceutical intermediates Carboxylation of halogenated precursors

Structural and Electronic Differences

  • Heterocycle Core: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens).
  • Substituent Effects: The cyclopropoxy group in the target compound introduces steric strain and moderate electron-donating effects, whereas the 3-nitrophenoxy group in the pyrimidine analog () provides a larger aromatic system with strong electron-withdrawing nitro effects, influencing π-π stacking in materials science applications . The nitro group at position 6 in both the target compound and the pyrimidine derivative () enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.

Research Findings and Implications

  • Thermochemical Stability : DFT analyses () suggest that exact-exchange functionals improve accuracy in modeling nitro-group effects, aiding in predicting decomposition pathways for the target compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most suitable for characterizing the structural and electronic properties of 2-Chloro-4-cyclopropoxy-6-nitropyridine?

  • Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are foundational for identifying functional groups (e.g., nitro, cyclopropoxy) and vibrational modes. Pairing these with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) enhances accuracy in assigning spectral peaks and understanding electronic transitions. For example, the B3PW91 method with cc-pVTZ basis sets can resolve conformational ambiguities in nitropyridine derivatives .

Q. How should researchers design safe handling protocols for this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA and EN standards:

  • Use NIOSH-approved respirators (e.g., N95 or SCBA for emergencies) to prevent inhalation of aerosols.
  • Wear chemically resistant gloves (e.g., nitrile) and full-face shields to avoid dermal/ocular exposure.
  • Implement spill containment using inert absorbents (e.g., vermiculite) and store waste in labeled, sealed containers for professional disposal .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Nitration of 2-chloro-4-cyclopropoxypyridine using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) is typical. Monitor regioselectivity via LC-MS to avoid over-nitration. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (>75%) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for this compound’s reactivity?

  • Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or GAMESS) can model reaction pathways under varying conditions. For instance, conflicting nitration yields may arise from solvent polarity effects; DFT calculations (M06-2X/cc-pVTZ) can predict solvent interactions and transition states, guiding experimental optimization .

Q. What factorial design approaches optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : A 2³ factorial design (factors: temperature, catalyst loading, solvent ratio) identifies significant variables. For example, varying Pd/C (0.5–2 mol%) in cross-coupling reactions can maximize yield while minimizing side products. Response surface methodology (RSM) refines optimal conditions .

Q. How do the decomposition products of this compound impact environmental risk assessments?

  • Methodological Answer : Pyrolysis-GC/MS analysis at 300–500°C reveals chlorinated byproducts (e.g., chloropyridines) and NOₓ gases. Quantify ecotoxicity using Vibrio fischeri bioassays (EC₅₀ < 10 mg/L indicates high hazard). Mitigation requires neutralization with activated carbon before disposal .

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring of this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at −78°C positions substituents selectively. For electrophilic substitutions, steric maps derived from X-ray crystallography predict preferential sites (e.g., C-5 over C-3 due to cyclopropoxy bulk) .

Q. How can researchers integrate theoretical frameworks (e.g., frontier molecular orbital theory) into mechanistic studies of this compound?

  • Methodological Answer : FMO analysis (HOMO-LUMO gaps) predicts nucleophilic/electrophilic sites. For SNAr reactions, lower LUMO energy at C-2 (due to nitro group) directs attack. Correlate with Hammett σ⁺ constants to validate substituent effects .

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